molecular formula C20H26N2O B1588875 (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile CAS No. 361441-95-4

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

Cat. No. B1588875
M. Wt: 310.4 g/mol
InChI Key: BRLUMYAYSUWXEL-HESWJOIASA-N
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Description

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a derivative of adamantanamine, which is a bicyclic amine that has been used in the treatment of Parkinson's disease and viral infections. The addition of a hydroxyphenylethyl group and a nitrile group to the adamantanamine core structure creates a new compound with unique properties and potential applications.

Scientific Research Applications

Reaction Mechanisms and Derivatives

  • Synthesis and Reactivity : The reactivity of adamantan-2-one with acetonitrile under basic conditions has been explored, showcasing the ability to create substituted acetonitriles through reactions involving activated methylene groups. This process results in the formation of 2-adamantylideneacetonitrile, highlighting a route to synthesize structurally diverse nitriles (Skomorokhov et al., 2003).

Catalytic and Chemical Transformations

  • Catalysis and Molecular Transformations : Adamantyl derivatives have been studied for their roles in catalytic processes, such as the oxidation of alkanes with hydrogen peroxide, demonstrating the utility of adamantane-based catalysts in organic transformations (Süss-Fink et al., 2001).

Material Science and Photoluminescence

  • Polymeric Materials : Research on semi-aromatic polyimides incorporating adamantyl units has contributed to the development of materials with low dielectric constants, suitable for electronic applications. This underscores the compound's relevance in enhancing material properties, especially in the context of electronics and photonics (Watanabe et al., 2005).

Chemical Analysis and Surface Studies

  • Surface Analysis Techniques : The use of adamantane–carbonitrile and acetonitrile as spectroscopic probes provides a method to discriminate between the external and internal surfaces of zeolites. This application is crucial for understanding surface interactions and functionalities in porous materials (Areán et al., 2000).

Biochemical Applications and Studies

  • Neurobiological Research : Investigations into neurobiological fluorescent ligands have identified adamantyl-based compounds as potential tools for developing receptor and enzyme binding affinity assays, demonstrating the compound's utility in biochemical research (Joubert, 2018).

properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUMYAYSUWXEL-HESWJOIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457736
Record name TRI015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

CAS RN

361441-95-4
Record name TRI015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile
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(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile
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(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

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